- Preparation and formulation esters of dihydrolysergic acid as 5HT2 receptor antagonists, European Patent Organization, , ,

Cas no 931-71-5 (cis-1,4-cyclohexanediol)

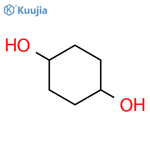

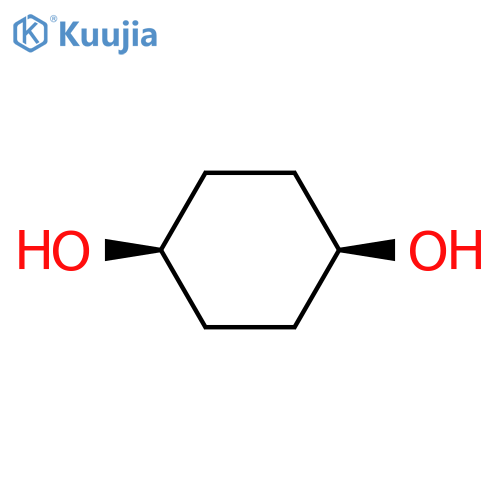

cis-1,4-cyclohexanediol structure

Nome del prodotto:cis-1,4-cyclohexanediol

cis-1,4-cyclohexanediol Proprietà chimiche e fisiche

Nomi e identificatori

-

- cis-1,4-Cyclohexanediol

- cis-1,4-Dihydroxycyclohexane

- cis-4-cyclohexanediol

- 1,4-CYCLOHEXANEDIOL

- Cyclohexane-1,4-diol

- trans-1,4-Cyclohexanediol

- trans-Cyclohexane-1,4-diol

- CIS-CYCLOHEXANE-1,4-DIOL

- 1,4-Cyclohexanediol, trans-

- Quinitol

- 1,4-Cyclohexanediol, cis-

- trans-1,4-Dihydroxycyclohexane

- Hexahydrohydroquinone

- (1r,4r)-cyclohexane-1,4-diol

- VKONPUDBRVKQLM-OLQVQODUSA-N

- VKONPUDBRVKQLM-UHFFFAOYSA-N

- VKONPUDBRVKQLM-IZLXSQMJSA-N

- 1,4-cyclohexandiol

- Q

- cis-1,4-Cyclohexanediol (ACI)

- 1,4-Cyclohexanediol, (E)-

- SY040970

- NSC 5730

- AKOS006283462

- Q-200861

- C2319

- 1,4-Cyclohexanediol (Cis/Trans Mixture)

- SY099933

- DTXSID20871178

- CS-W005575

- CS-W007850

- SCHEMBL787503

- AB02551

- DB-003159

- DTXCID00818849

- 556-48-9

- EINECS 209-126-2

- J-700165

- Quinitol,c&t

- 71J

- NSC5651

- PB27420

- AS-50386

- NSC-5651

- DB-008704

- MFCD00001448

- 1,a4-aCyclohexanediol

- Q16912255

- NSC 5651

- TD8009

- AI3-06464

- (1s,4s)-cyclohexane-1,4-diol

- rac-(1s,4s)-cyclohexane-1,4-diol

- 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol

- 1,4-Cyclohexanediol, cis + trans

- MFCD00075462

- DTXSID60878843

- Z1178486717

- 1,4-Cyclohexanediol, (Z)-

- Q-201852

- SY001809

- 6995-79-5

- 1,4-Cyclohexanediol cis+trans

- 1,4-Cyclohexanediol, 99%

- CHEMBL3948618

- cis-4-hydroxy-cyclohexanol

- C2320

- DB-318939

- EINECS 213-240-8

- P10063

- NSC5730

- SCHEMBL275681

- Cyclohexane1,4diol

- AI3-52305

- SCHEMBL102859

- SCHEMBL28182

- (trans)-cyclohexane-1,4-diol

- AKOS015912876

- MFCD00063612

- DTXSID60883614

- NSC-5730

- NS00042681

- 1,4-Cyclohexanediol,c&t

- 1,4-Dihydroxycyclohexane

- AKOS006282972

- CS-0049754

- STR08594

- 931-71-5

- EN300-75448

- NS00080163

- cis-1,4-cyclohexanediol

-

- MDL: MFCD00075462

- Inchi: 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2/t5-,6+

- Chiave InChI: VKONPUDBRVKQLM-OLQVQODUSA-N

- Sorrisi: O[C@@H]1CC[C@H](O)CC1

Proprietà calcolate

- Massa esatta: 116.08400

- Massa monoisotopica: 116.08373

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 8

- Conta legami ruotabili: 0

- Complessità: 54.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.2

- Superficie polare topologica: 40.5

Proprietà sperimentali

- Densità: 1.156

- Punto di fusione: 108.0 to 114.0 deg-C

- Punto di ebollizione: 150 ºC

- Punto di infiammabilità: 65 ºC

- Indice di rifrazione: 1.526

- PSA: 40.46000

- LogP: 0.28220

cis-1,4-cyclohexanediol Informazioni sulla sicurezza

cis-1,4-cyclohexanediol Dati doganali

- CODICE SA:2906199090

- Dati doganali:

Codice doganale cinese:

2906199090Panoramica:

2906199090. altri alcoli naftenici, cicloenolo e cicloterpenolo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2906199090. alcoli ciclanici, cicloterapici o cicloterapici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

cis-1,4-cyclohexanediol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109092-500mg |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 500mg |

$275 | 2022-09-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2319-200MG |

cis-1,4-Cyclohexanediol |

931-71-5 | >97.0%(GC) | 200mg |

¥1385.00 | 2024-04-15 | |

| Chemenu | CM109092-5g |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 5g |

$237 | 2024-07-19 | |

| eNovation Chemicals LLC | D498921-500MG |

cis-1,4-cyclohexanediol |

931-71-5 | >97% | 500mg |

$100 | 2023-05-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-500MG |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 500MG |

¥ 429.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-25G |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 25g |

¥ 8,210.00 | 2023-04-12 | |

| Cooke Chemical | BD2217048-100mg |

cis-Cyclohexane-1,4-diol |

931-71-5 | 98% | 100mg |

RMB 176.00 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-1G |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 1g |

¥ 640.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-5G |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 5g |

¥ 2,356.00 | 2023-04-12 | |

| Chemenu | CM109092-50g |

cis-1,4-cyclohexanediol |

931-71-5 | 97% | 50g |

$1568 | 2024-07-19 |

cis-1,4-cyclohexanediol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Triphenylphosphine Reduction of Saturated Endoperoxides, Organic Letters, 2009, 11(17), 3986-3989

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Ergoline derivatives for blocking 5-HT2 receptors, European Patent Organization, , ,

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Selective oxidation of unsaturated hydrocarbons, France, , ,

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Molecular recognition. 15. Molecular recognition and stereoselectivity: geometrical requirements for the multiple hydrogen-bonding interaction of diols with a multidentate polyhydroxy macrocycle, Journal of the American Chemical Society, 1991, 113(4), 1349-54

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Chemical reactivity of singlet oxygen produced in the gas phase. III. Investigation in a heterogeneous gas-liquid system of the 1,4-addition to cyclohexadiene. Stereospecific synthesis of cis-1,4-cyclohexanediol, Bulletin de la Societe Chimique de France, 1976, 665, 665-6

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Stereospecific aliphatic hydroxylation by an iron-based oxidant, Journal of the American Chemical Society, 1974, 96(16), 5274-5

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ; 2 h, rt

1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt

1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt

Riferimento

- PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound, China, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Riferimento

- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ; 24 h, 10 atm, 90 °C

Riferimento

- Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions, Chemistry - A European Journal, 2009, 15(28), 6953-6963

Synthetic Routes 13

Condizioni di reazione

Riferimento

- An economical and convenient synthesis of 7-oxabicyclo[2.2.1]heptane, Polymer, 1986, 27(9), 1441-2

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Alumina , Platinum , Rhodium , Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ; 49 h, 50 °C

Riferimento

- Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction Mechanism, Journal of the American Chemical Society, 2018, 140(36), 11325-11334

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ; 6 h, 80 °C

Riferimento

- Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio, Japan, , ,

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Aliphatic hydroxylation via oxygen rebound. Oxygen transfer catalyzed by iron, Journal of the American Chemical Society, 1976, 98(3), 859-61

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Nickel aluminide Solvents: Water

Riferimento

- Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxide, Chemistry Express, 1993, 8(7), 495-8

Synthetic Routes 19

Condizioni di reazione

Riferimento

- Alcohols by reduction of aldehydes and ketones, Federal Republic of Germany, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Ethanol ; 10 h, -5 °C

Riferimento

- Process for preparation of cis-1,4-cyclohexanediol, China, , ,

cis-1,4-cyclohexanediol Raw materials

- 1,4-Dioxaspiro[4.5]decan-8-ol

- trans-1,4-cyclohexanediol

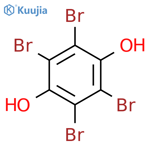

- Tetrabromohydroquinone

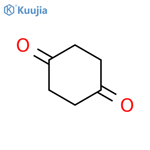

- 1,4-Cyclohexanedione

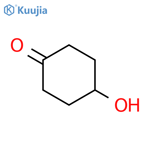

- 4-hydroxycyclohexan-1-one

cis-1,4-cyclohexanediol Preparation Products

cis-1,4-cyclohexanediol Letteratura correlata

-

1. 75. Alicyclic glycols. Part II. Derivatives of cyclohexane-1 : 4-diolL. N. Owen,P. A. Robins J. Chem. Soc. 1949 320

-

2. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863

-

3. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863

-

Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9

-

Damien J. Carter,Paolo Raiteri,Keith R. Barnard,Rhian Gielink,Mauro Mocerino,Brian W. Skelton,Jamila G. Vaughan,Mark I. Ogden,Andrew L. Rohl CrystEngComm 2017 19 2207

Categorie correlate

- Materiali Chimici Materiali Polimerici

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici alcoli secondari

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Alcoli e polioli alcoli secondari

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:931-71-5)cis-1,4-cyclohexanediol

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):321.0/1120.0